molecular formula C7H2ClF3O B099636 3,4,5-Trifluorobenzoyl chloride CAS No. 17787-26-7

3,4,5-Trifluorobenzoyl chloride

Cat. No. B099636
CAS RN: 17787-26-7
M. Wt: 194.54 g/mol
InChI Key: YRUNCQNKZIQTEO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoyl chloride is a chemical compound with the molecular formula C7H2ClF3O . It is an aryl fluorinated building block .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom . The average mass is 194.538 Da and the monoisotopic mass is 193.974625 Da .


Chemical Reactions Analysis

This compound may be used as a reactant in the synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.54 . It has a refractive index of n20/D 1.4900 (lit.), a boiling point of 173-174 °C (lit.), and a density of 1.4850 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Analysis

Research involving 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, where impurity chloride was identified and analyzed, contributes to understanding the electrochemical properties of related compounds, including 3,4,5-Trifluorobenzoyl chloride. This knowledge is vital for applications in electrochemistry and materials science (Li Xiao & K. Johnson, 2003).

Synthesis of Novel Compounds

The synthesis of new compounds, such as 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, using derivatives of this compound, demonstrates its role in developing new chemical entities. These compounds have potential applications in various fields, including pharmaceuticals and materials science (H. Yüksek et al., 2008).

Organic Synthesis and Catalysis

In the study of AlCl3-mediated Defluorinative Diarylhydroxylation Transformation, this compound derivatives were utilized. This showcases the compound's importance in organic synthesis and as a precursor in catalytic processes (A. Okamoto, K. Kumeda, & N. Yonezawa, 2010).

Development of Advanced Materials

The creation of trinuclear N-heterocyclic carbene–palladium(II) complexes and their application in Suzuki–Miyaura cross-coupling reaction highlights the role of this compound-related compounds in the development of new materials and catalysts (Tao Wang et al., 2016).

Enhancement of Pharmaceutical Synthesis

In the preparation and determination of the sense of chirality of enantiomerically pure ethyl (−)-4,4,4-trichloro-3-hydroxy- and (+)-4,4,4-trifluoro-3-hydroxybutanoate, derivatives of this compound played a crucial role. This is significant for the advancement of stereoselective synthesis in pharmaceuticals (D. Seebach et al., 1984).

Safety and Hazards

3,4,5-Trifluorobenzoyl chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNCQNKZIQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938991
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177787-26-7, 17787-26-7
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trifluorobenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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